Securinol A
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Overview
Description
Securinol A is a natural product isolated from the plant Securinega suffruticosa. It belongs to the class of securinega alkaloids, which are known for their complex tetracyclic structures and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of securinol A involves several steps, including the use of ring-closing metathesis and cycloaddition reactions . One common synthetic route starts with the preparation of the tricyclic core through a cascade of Vilsmeier-Haack and Mannich cyclizations . This method allows for the efficient construction of the complex tetracyclic framework characteristic of securinega alkaloids.
Industrial Production Methods: Industrial production of this compound typically involves extraction from the plant Securinega suffruticosa. The process includes drying and crushing the plant material, followed by solvent extraction to isolate the active compounds . The extract is then purified through various chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Securinol A undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, which may exhibit different biological activities .
Scientific Research Applications
Securinol A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex natural product synthesis . In biology and medicine, this compound has shown potential as an antimicrobial and antineoplastic agent . Its unique structure makes it a valuable tool for investigating the mechanisms of action of natural products and developing new therapeutic agents .
Mechanism of Action
The mechanism of action of securinol A involves its interaction with various molecular targets and pathways. It has been shown to act on the central nervous system as a γ-aminobutyric acid receptor antagonist . This interaction leads to the modulation of neurotransmitter release and can result in various physiological effects . Additionally, this compound exhibits antimicrobial activity by disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Securinol A is part of the securinega alkaloid family, which includes other compounds such as securinine, virosine A, and viroallosecurinine . These compounds share a similar tetracyclic framework but differ in their functional groups and biological activities . This compound is unique due to its specific hydroxylation pattern, which contributes to its distinct biological properties .
List of Similar Compounds:- Securinine
- Virosine A
- Viroallosecurinine
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(1R,2R,8S,15R)-15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one |
InChI |
InChI=1S/C13H17NO3/c15-10-7-13-8(6-12(16)17-13)5-9(10)14-4-2-1-3-11(13)14/h6,9-11,15H,1-5,7H2/t9-,10+,11+,13+/m0/s1 |
InChI Key |
SVHWKXNNRMAUAN-SBFPOUOMSA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)[C@@]34C[C@H]([C@@H]2CC3=CC(=O)O4)O |
Canonical SMILES |
C1CCN2C(C1)C34CC(C2CC3=CC(=O)O4)O |
Origin of Product |
United States |
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